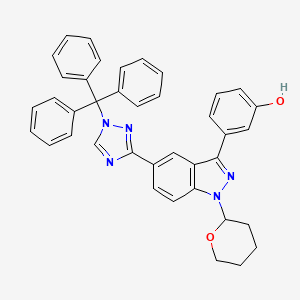![molecular formula C13H12BrNO B8732888 3-[(4-Bromophenyl)methoxy]aniline](/img/structure/B8732888.png)
3-[(4-Bromophenyl)methoxy]aniline
Vue d'ensemble
Description
3-[(4-Bromophenyl)methoxy]aniline is an organic compound that features a bromine atom attached to a benzyloxy group, which is further connected to a phenylamine structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Bromophenyl)methoxy]aniline typically involves the reaction of 4-bromobenzyl bromide with phenol derivatives under basic conditions to form the benzyloxy intermediate. This intermediate is then subjected to amination reactions to introduce the phenylamine group. Common reagents used in these reactions include sodium hydroxide, potassium carbonate, and various amines .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(4-Bromophenyl)methoxy]aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydroxide, potassium carbonate, and various nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenylamine derivatives.
Applications De Recherche Scientifique
3-[(4-Bromophenyl)methoxy]aniline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-[(4-Bromophenyl)methoxy]aniline involves its interaction with specific molecular targets and pathways. The bromine atom and benzyloxy group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-benzyloxy-benzene
- 4-Bromo-benzyloxy-acetic acid
- 4-Bromo-benzyloxy-phenylacrylic acid methyl ester
Uniqueness
The presence of both the bromine atom and the benzyloxy group allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial contexts .
Propriétés
Formule moléculaire |
C13H12BrNO |
|---|---|
Poids moléculaire |
278.14 g/mol |
Nom IUPAC |
3-[(4-bromophenyl)methoxy]aniline |
InChI |
InChI=1S/C13H12BrNO/c14-11-6-4-10(5-7-11)9-16-13-3-1-2-12(15)8-13/h1-8H,9,15H2 |
Clé InChI |
ZEWMJWJVGYGNAG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)OCC2=CC=C(C=C2)Br)N |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1h-Pyrazolo[4,3-c]pyridine,5-acetyl-3-(4-chlorophenyl)-4,5,6,7-tetrahydro-](/img/structure/B8732811.png)


![2-(((1H-Benzo[d]imidazol-2-yl)thio)methyl)succinic acid](/img/structure/B8732835.png)




![Ethyl 2-[(methylsulfanyl)methyl]prop-2-enoate](/img/structure/B8732870.png)




